molecular formula C19H10FN3O2S B4940877 N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide

N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide

Cat. No. B4940877
M. Wt: 363.4 g/mol
InChI Key: HTMSQXFYTAYIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide, also known as COTI-2, is a small molecule inhibitor that has shown promising results in pre-clinical studies as a potential cancer therapy.

Mechanism of Action

N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide works by binding to the core domain of p53, stabilizing the protein and restoring its transcriptional activity. This leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide has also been shown to have anti-inflammatory and anti-angiogenic effects. These effects may contribute to its overall anti-cancer activity.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide is its specificity for mutant p53, which may reduce the risk of off-target effects. However, its efficacy may be limited by the presence of other mutations or alterations in the p53 pathway. Additionally, the synthesis of N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide is complex and may be challenging for some labs.

Future Directions

For N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide research include clinical trials to evaluate its safety and efficacy in humans, as well as studies to identify biomarkers that may predict response to treatment. Additionally, the development of more efficient synthesis methods and analogs of N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide may improve its overall efficacy and reduce its limitations.

Synthesis Methods

The synthesis of N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide involves a multi-step process, starting with the reaction of 4-fluoroaniline with 2-chloro-5-nitrobenzoic acid to form 4-fluoro-N-(2-nitro-5-chlorobenzoyl)aniline. This intermediate is then reacted with 2-aminothiophenol to form N-(4-fluorophenyl)-2-(2-aminothiazol-5-yl)benzamide, which is subsequently reacted with ethyl cyanoacetate to form N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide.

Scientific Research Applications

N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide has been extensively studied in pre-clinical models of cancer, including breast, ovarian, colon, lung, and pancreatic cancer. In these studies, N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide has been shown to inhibit the activity of mutant p53, a commonly mutated tumor suppressor gene in cancer. By restoring the function of mutant p53, N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide induces apoptosis and inhibits tumor growth.

properties

IUPAC Name

N-(4-cyano-1-oxopyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10FN3O2S/c20-13-7-5-11(6-8-13)17(24)22-14-9-12(10-21)19-23(18(14)25)15-3-1-2-4-16(15)26-19/h1-9H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMSQXFYTAYIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=C(C=C(C3=O)NC(=O)C4=CC=C(C=C4)F)C#N)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.